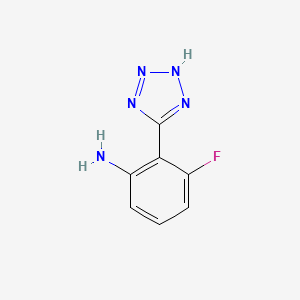

3-Fluoro-2-(1h-tetrazol-5-yl)aniline

CAS No.: 1250252-58-4

Cat. No.: VC5471981

Molecular Formula: C7H6FN5

Molecular Weight: 179.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250252-58-4 |

|---|---|

| Molecular Formula | C7H6FN5 |

| Molecular Weight | 179.158 |

| IUPAC Name | 3-fluoro-2-(2H-tetrazol-5-yl)aniline |

| Standard InChI | InChI=1S/C7H6FN5/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |

| Standard InChI Key | DHHZBNSJLIUQLD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)C2=NNN=N2)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereoelectronic Features

3-Fluoro-2-(1H-tetrazol-5-yl)aniline consists of an aniline backbone substituted with a fluorine atom at the 3-position and a tetrazole ring at the 2-position. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-fluoro-2-(2H-tetrazol-5-yl)aniline |

| SMILES | C1=CC(=C(C(=C1)F)C2=NNN=N2)N |

| InChI | InChI=1S/C7H6FN5/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |

| InChIKey | DHHZBNSJLIUQLD-UHFFFAOYSA-N |

| PubChem CID | 61368567 |

The tetrazole ring (C₂N₄H) contributes to π-π stacking interactions and hydrogen-bonding capabilities, while the fluorine atom enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability .

Spectroscopic and Computational Insights

Although experimental spectral data (e.g., NMR, IR) for this compound are unavailable, analogs like 5-fluoro-6-(piperidin-1-yl)-1H-benzo[d]imidazole-2-thiol (reported in ) exhibit characteristic IR absorptions at 3421 cm⁻¹ (N–H stretch) and 3124 cm⁻¹ (aromatic C–H). Computational modeling could predict vibrational modes and electronic transitions, aiding in structural validation.

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The synthesis of 3-Fluoro-2-(1H-tetrazol-5-yl)aniline likely involves:

-

Fluorination of a precursor aniline derivative.

-

Tetrazole cyclization via [2+3] cycloaddition between nitriles and azides.

A plausible route could begin with 2-nitro-3-fluoroaniline, followed by nitro reduction and tetrazole ring formation using sodium azide and a nitrile source .

Comparative Synthetic Approaches

While no direct synthesis is documented, related compounds such as 5-fluoro-2-[(2'-(1-trityl tetrazol-5-yl) biphenyl-4-yl methyl) thio]-6-(4-tolyloxy)-1H-benzimidazole ( ) employ:

-

Mitsunobu reactions for ether linkages.

-

Nucleophilic aromatic substitution for fluorine introduction.

-

Tetrazole protection/deprotection strategies using trityl groups.

Challenges include regioselectivity in tetrazole formation and purification of polar intermediates.

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data remain unreported, but the compound’s logP (calculated via XLogP3-AA: 1.2) suggests moderate lipophilicity, balancing the hydrophilic tetrazole and amine groups. This property may favor oral bioavailability in drug candidates.

Thermal and Oxidative Stability

Fluorine’s electronegativity likely stabilizes the aromatic ring against electrophilic attacks, while the tetrazole ring may confer thermal resilience up to 200°C, as seen in similar heterocycles .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound may serve as a precursor for nonpeptidic ACE inhibitors or kinase inhibitors, leveraging its dual functional groups for target engagement.

Material Science Applications

Tetrazole rings are employed in energetic materials and coordination polymers. Fluorination could tune explosive sensitivity or metal-binding affinity.

Future Research Directions

-

Synthesis Optimization: Develop regioselective methods for tetrazole introduction.

-

Biological Screening: Evaluate efficacy against viral, bacterial, and cancer cell lines.

-

ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume